

Commercial Suppliers and Technical Guide for 3-Bromo-5-methylbenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-methylbenzonitrile

Cat. No.: B157054

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercial suppliers, synthesis, purification, and analytical methodologies for **3-Bromo-5-methylbenzonitrile** (CAS No. 124289-21-0). This versatile organic compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1]

Commercial Supplier Information

A variety of chemical suppliers offer **3-Bromo-5-methylbenzonitrile**, typically with purities of 97% or higher. The compound is generally available in quantities ranging from milligrams to hundreds of grams. Pricing varies by supplier and quantity. Below is a summary of publicly available information from several suppliers. For the most current pricing and availability, it is recommended to contact the suppliers directly.

Supplier	Product Name	CAS No.	Molecular Formula	Purity	Available Quantities
AOBChem	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g
Alachem	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	N/A	Inquire
Capot Chemical	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	>95%	Inquire
Chemrio	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	N/A	Inquire
CymitQuimica	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	N/A	1g, 5g, 10g
Nanjing Finechem Holding Co., Limited	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	N/A	Inquire for sample and bulk
United States Biological	3-Bromo-5-methylbenzo nitrile	124289-21-0	C ₈ H ₆ BrN	Highly Purified	Inquire

Physicochemical Properties

Property	Value
Molecular Weight	196.04 g/mol [2][3]
Appearance	White to off-white solid[1][3]
Solubility	Soluble in common organic solvents like dichloromethane and chloroform; insoluble in water.[3]
Storage	Store in a cool, dry, well-ventilated area away from heat and oxidizing agents.[2][3] For long-term storage, -20°C is recommended.[2]

Experimental Protocols

Synthesis of 3-Bromo-5-methylbenzonitrile via Sandmeyer Reaction

A common and effective method for the synthesis of **3-Bromo-5-methylbenzonitrile** is the Sandmeyer reaction, starting from 3-Amino-5-methylbenzonitrile.[4][5][6] This reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Materials:

- 3-Amino-5-methylbenzonitrile
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr , 48%)
- Copper(I) bromide (CuBr)
- Ice
- Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)

- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Diazotization:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-methylbenzonitrile in a mixture of hydrobromic acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and extract the product with dichloromethane.
 - Wash the combined organic layers with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

- Wash again with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Bromo-5-methylbenzonitrile**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **3-Bromo-5-methylbenzonitrile**
- Ethanol or a mixture of ethanol and water
- Activated charcoal (optional)

Procedure:

- **Dissolution:** Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added.
- **Hot Filtration:** If charcoal was added, perform a hot filtration to remove it.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods

GC-MS is a suitable method for assessing the purity of **3-Bromo-5-methylbenzonitrile** and identifying any volatile impurities.

Instrumentation and Conditions:

- **GC Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film

thickness.[7]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Detector:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.

Reversed-phase HPLC can be used for the quantitative analysis of **3-Bromo-5-methylbenzonitrile**.

Instrumentation and Conditions:

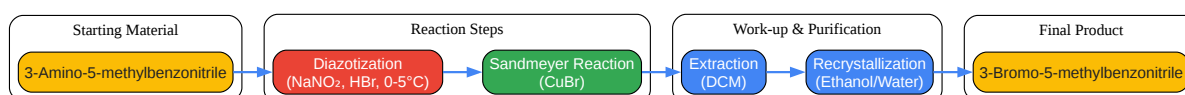
- HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Gradient: Start with 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV detector at 254 nm.

- Injection Volume: 10 μ L.

NMR spectroscopy is essential for structural confirmation. Spectral data for **3-Bromo-5-methylbenzonitrile** is available in chemical databases.[8]

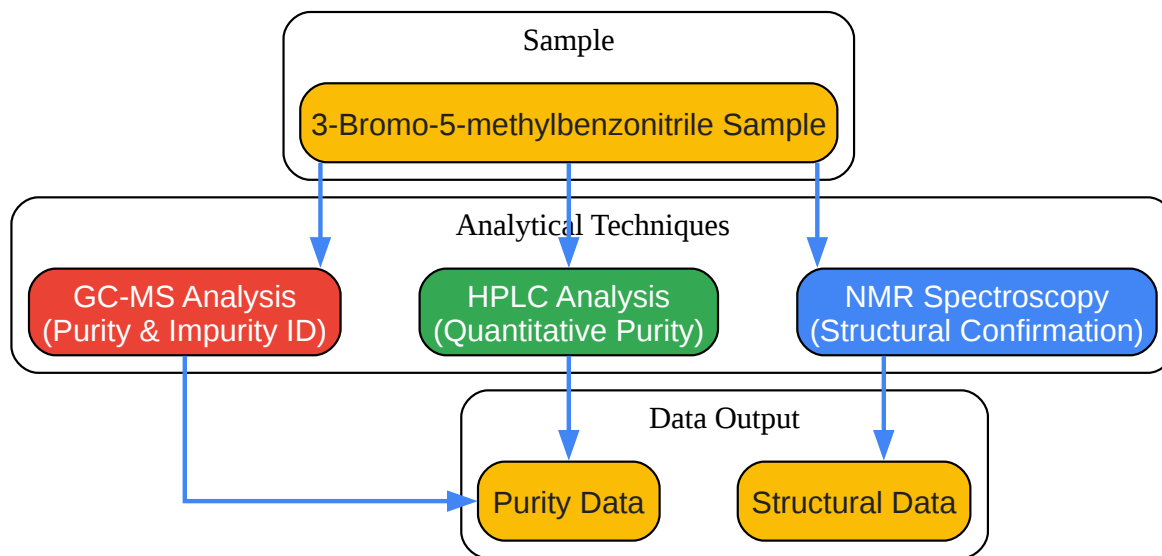
- ^1H NMR (CDCl_3): The spectrum is expected to show signals for the aromatic protons and the methyl group protons.
- ^{13}C NMR (CDCl_3): The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Visualizations



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Caption: Synthetic workflow for **3-Bromo-5-methylbenzonitrile**.



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Caption: Analytical workflow for **3-Bromo-5-methylbenzonitrile**.

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